Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate
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Overview
Description
Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, an amino group, and a fluorine atom attached to a piperidine ring. The stereochemistry of the compound is defined by the (3r,4s) configuration, which indicates the specific spatial arrangement of the substituents on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection and Deprotection Steps: Protecting groups may be used to selectively protect functional groups during the synthesis. Common protecting groups include benzyl or tert-butyloxycarbonyl (Boc) groups.
Final Coupling Reaction: The final step involves coupling the benzyl group to the piperidine ring, typically using benzyl chloride or benzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, and alcohols.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a similar piperidine ring structure but with different substituents.
Fluorinated Amines: Compounds with a fluorine atom and an amino group attached to a carbon chain or ring.
Benzylated Amines: Compounds with a benzyl group attached to an amine.
Uniqueness
Benzyl (3r,4s)-3-amino-4-fluoropiperidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
benzyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREMPGXODKGFEJ-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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